Benzenepropanoic acid

Description

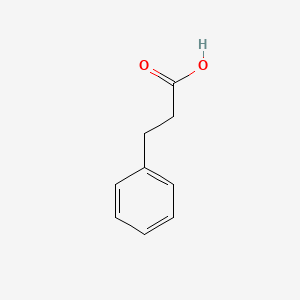

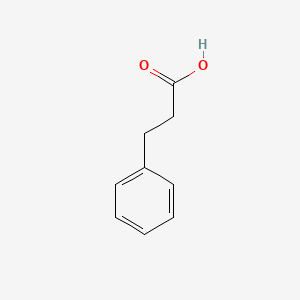

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIGOLPHOKFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047064 | |

| Record name | Hydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Off-white or white crystalline powder; [Alfa Aesar MSDS], Solid, White crystalline solid, faint, sweet, somewhat balsamic and coumarin-like odour | |

| Record name | Hydrocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenylpropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/179/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

280.00 °C. @ 760.00 mm Hg | |

| Record name | 3-phenylpropionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.9 mg/mL, slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | 3-phenylpropionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenylpropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/179/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

501-52-0 | |

| Record name | Benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-phenylpropionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q445IN5CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45 - 48 °C | |

| Record name | 3-phenylpropionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of Benzenepropanoic Acid

Introduction

Benzenepropanoic acid, also known as hydrocinnamic acid, is a carboxylic acid with the formula C₉H₁₀O₂. It serves as a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. Its structural characterization is fundamental to ensuring purity, confirming reaction outcomes, and understanding its metabolic fate. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used for the unequivocal identification of this compound. We will explore the causal relationships behind the observed spectral data and provide field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR Spectral Analysis

The proton (¹H) NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals in both the aromatic and aliphatic regions.

Causality of Chemical Shifts and Splitting:

-

Aromatic Protons (C₆H₅-): The five protons on the phenyl group are influenced by the ring current effect, which deshields them, causing them to resonate downfield, typically in the range of δ 7.2-7.4 ppm. Due to their similar chemical environments, they often appear as a complex, overlapping multiplet.

-

Methylene Protons (-CH₂-CH₂-COOH): The spectrum shows two distinct triplets in the aliphatic region.

-

α-Methylene (C₂H₂-COOH): The protons on the carbon adjacent (alpha) to the electron-withdrawing carbonyl group are deshielded and appear further downfield (approx. δ 2.66 ppm). They are split into a triplet by the two neighboring β-protons.

-

β-Methylene (Ph-CH₂-): The protons on the carbon adjacent (beta) to the phenyl group are also deshielded, but to a lesser extent, appearing around δ 2.95 ppm. These protons are split into a triplet by the two neighboring α-protons.

-

-

Carboxylic Acid Proton (-COOH): The acidic proton is highly deshielded and typically appears as a broad singlet far downfield (δ > 10 ppm). Its chemical shift can be highly variable and is dependent on concentration and the solvent used.

Table 1: Summary of ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.18 | Multiplet | 5H | Aromatic (C₆H ₅) |

| ~2.95 | Triplet | 2H | β-CH₂ (Benzylic) |

| ~2.66 | Triplet | 2H | α-CH₂ (Adjacent to COOH) |

| >10 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |

Data is compiled from the Spectral Database for Organic Compounds (SDBS) and is typically referenced against a CDCl₃ solvent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As each chemically distinct carbon atom generally produces a single peak, this technique is excellent for confirming the number of unique carbons.

Causality of Chemical Shifts:

-

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms, causing it to appear furthest downfield (approx. δ 179 ppm).

-

Aromatic Carbons (C₆H₅-): The six carbons of the phenyl group appear in the typical aromatic region (δ 120-140 ppm). The carbon atom attached to the propyl chain (the ipso-carbon) is a quaternary carbon and will have a different chemical shift and often a lower intensity compared to the protonated carbons.

-

Aliphatic Carbons (-CH₂-CH₂-): The two methylene carbons appear in the aliphatic region of the spectrum. The α-carbon (adjacent to the carbonyl) is more deshielded (~δ 36 ppm) than the β-carbon (~δ 30 ppm).

Table 2: Summary of ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~179.3 | Carbonyl (C OOH) |

| ~140.5 | Aromatic (ipso-C ) |

| ~128.5 | Aromatic (C H) |

| ~128.3 | Aromatic (C H) |

| ~126.3 | Aromatic (C H) |

| ~35.7 | α-C H₂ |

| ~30.6 | β-C H₂ |

Data is compiled from the Spectral Database for Organic Compounds (SDBS) and is typically referenced against a CDCl₃ solvent.[3][4]

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data quality.[1][5]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

-

Filtration: Filter the solution into a clean, 5 mm NMR tube to a depth of about 4-5 cm.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., zg30).[1]

-

Acquisition Parameters: Set the spectral width to cover the expected range (e.g., 0-16 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[1]

-

Number of Scans: Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a proton-decoupled single-pulse experiment.

-

Acquisition Parameters: Set a wider spectral width (e.g., 0-220 ppm).

-

Number of Scans: A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks for both spectra.

Visualization: NMR Analysis Workflow

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electron Ionization (EI) is a common method that provides both the molecular weight and characteristic fragmentation patterns useful for structural confirmation.

Mass Spectrum Analysis

The mass spectrum of this compound (Molecular Weight: 150.17 g/mol ) exhibits several key features.

Key Fragmentation Pathways:

-

Molecular Ion (M⁺): The parent molecule is ionized by losing an electron, resulting in the molecular ion peak at m/z = 150 . This peak confirms the molecular weight of the compound.

-

Tropylium Ion Formation: A very common and characteristic fragmentation for compounds containing a benzyl group is the cleavage of the β-bond (the bond between the α and β carbons). This results in the formation of a highly stable, resonance-stabilized tropylium cation at m/z = 91 . This is often the base peak (the most intense peak) in the spectrum.

-

McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement. In this process, a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the α,β-bond. This produces a neutral alkene (ethene) and an ionized enol fragment. For this compound, this rearrangement leads to a significant peak at m/z = 60 .

-

Loss of Carboxyl Group: Cleavage of the bond between the α-carbon and the carboxyl group can lead to the loss of a •COOH radical (45 Da), though this is often less prominent than other pathways.[6]

Table 3: Summary of Key Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment | Structural Formula | Notes |

| 150 | Molecular Ion [M]⁺ | [C₆H₅CH₂CH₂COOH]⁺ | Confirms molecular weight |

| 91 | Tropylium Cation | [C₇H₇]⁺ | Often the base peak, characteristic of a benzyl moiety |

| 60 | Acetic Acid Cation Radical | [CH₃COOH]⁺ | Result of McLafferty Rearrangement |

| 105 | Loss of •OH and CO | [C₇H₅O]⁺ | A secondary fragmentation from the molecular ion |

Data compiled from the NIST Chemistry WebBook and general fragmentation principles.[6][7]

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound, often after derivatization to increase volatility.[8][9][10]

-

Sample Preparation (Derivatization): To improve thermal stability and volatility, the carboxylic acid is often converted to an ester (e.g., methyl ester) or a silyl ester (e.g., trimethylsilyl ester).[10]

-

For silylation, evaporate the sample to dryness under a nitrogen stream. Add a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60-70°C for 30 minutes.

-

-

GC Separation:

-

Injection: Inject 1 µL of the derivatized sample into the GC inlet, typically set to 250-280°C in splitless mode.[8][10]

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of 280°C and hold for 5-10 minutes.[10]

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

-

MS Detection:

-

Data Analysis: Identify the chromatographic peak corresponding to the this compound derivative. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

Visualization: Key Fragmentation Pathways

Caption: Primary EI fragmentation pathways.

Integrated Spectral Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of multiple techniques. For this compound:

-

NMR confirms the structure: ¹H NMR confirms the presence of a monosubstituted phenyl ring and a propyl chain with two distinct methylene environments. ¹³C NMR confirms the nine unique carbons, including the carbonyl.

-

MS confirms the identity: The molecular ion peak at m/z 150 from the mass spectrum validates the molecular formula (C₉H₁₀O₂) deduced from the NMR data. The characteristic fragmentation pattern (e.g., the base peak at m/z 91) provides a definitive fingerprint that corroborates the presence of the benzyl moiety identified in the NMR.

Together, these datasets form a self-validating system, providing an exceptionally high degree of confidence in the structural assignment of this compound.

References

-

This compound, α-oxo- . NIST Chemistry WebBook. URL: [Link]

-

Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis . PubMed. URL: [Link]

-

NMR Protocols and Methods . Springer Nature Experiments. URL: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts . Organic Chemistry Data & Info. URL: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide . University of Cambridge. URL: [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists . PubMed Central. URL: [Link]

-

Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in . ARPI - UNIPI. URL: [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. URL: [Link]

-

mass spectrum of benzoic acid fragmentation pattern . Doc Brown's Chemistry. URL: [Link]

-

Spectral Database for Organic Compounds (SDBS) . AIST: Japan. URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arpi.unipi.it [arpi.unipi.it]

Introduction: The Centrality of the Benzenepropanoic Acid Scaffold

An In-depth Technical Guide to the Synthesis of Benzenepropanoic Acid and its Derivatives for Drug Development Professionals

This compound, a molecule featuring a phenyl group attached to a propanoic acid moiety, represents a cornerstone scaffold in modern medicinal chemistry. While structurally unassuming, its true significance is revealed in its derivatives, particularly the 2-arylpropanoic acids, which form the backbone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These agents, including household names like Ibuprofen and Naproxen, function primarily by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory mediators called prostaglandins.[1][2][3]

The efficacy and commercial success of these drugs have driven extensive research into their synthesis. For professionals in drug development, a deep understanding of these synthetic routes is not merely academic; it is critical for process optimization, cost reduction, the development of novel analogues, and the implementation of greener, more sustainable manufacturing processes.[4] This guide provides a detailed exploration of the core synthetic methodologies for this compound and its key derivatives, focusing on the chemical logic, practical application, and comparative advantages of each approach.

Part 1: Core Synthetic Methodologies

The synthesis of the this compound core can be approached from several distinct strategic directions. The choice of method is often dictated by the availability of starting materials, desired substitution patterns on the aromatic ring, and scalability considerations.

The Malonic Ester Synthesis: A Classic Route for Carbon Chain Elongation

The malonic ester synthesis is a highly reliable and versatile method for preparing carboxylic acids.[5][6] The strategy hinges on the enhanced acidity of the α-hydrogens of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. This allows for easy deprotonation to form a stabilized enolate, which can then act as a nucleophile to attack an appropriate electrophile, such as a benzyl halide.[7][8]

Causality of the Experimental Design: The choice of a relatively mild base, like sodium ethoxide, is sufficient to quantitatively deprotonate the malonic ester without causing unwanted side reactions like ester hydrolysis.[6][9] The subsequent alkylation is a standard SN2 reaction. The final crucial steps involve the hydrolysis of both ester groups to form a dicarboxylic acid, followed by thermal decarboxylation. Heating the malonic acid derivative readily expels CO₂, a thermodynamically favorable process, to yield the desired substituted carboxylic acid.[7][8]

Diagram 1: General Mechanism of Malonic Ester Synthesis

Caption: Workflow of the Malonic Ester Synthesis for Carboxylic Acids.

Experimental Protocol: Synthesis of this compound via Malonic Ester Route

-

Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution in an ice bath.

-

Deprotonation: Add diethyl malonate dropwise to the cooled sodium ethoxide solution with continuous stirring. Allow the mixture to stir for 1 hour to ensure complete formation of the sodio-malonic ester.[6]

-

Alkylation: Add benzyl chloride (or benzyl bromide) dropwise to the reaction mixture. After the addition is complete, reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: Cool the mixture, add water, and extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude diethyl benzylmalonate.

-

Hydrolysis and Decarboxylation: Add a solution of aqueous acid (e.g., H₂SO₄) to the crude ester and heat the mixture to reflux for several hours. This accomplishes both the saponification of the esters and the decarboxylation of the resulting malonic acid.[6]

-

Final Purification: Cool the reaction mixture, which may cause the product to precipitate. Extract the this compound with a suitable organic solvent, dry the organic phase, and remove the solvent. The final product can be purified by recrystallization or distillation.

Arndt-Eistert Synthesis: One-Carbon Homologation

The Arndt-Eistert synthesis is a powerful method for converting a carboxylic acid into its next higher homologue—in this case, transforming an arylacetic acid into an arylpropanoic acid.[10][11] This sequence involves the conversion of the starting carboxylic acid to an acid chloride, reaction with diazomethane to form a diazoketone, and finally, a silver-catalyzed Wolff rearrangement in the presence of a nucleophile.[12][13]

Causality of the Experimental Design: The key step is the Wolff rearrangement.[12][14] The diazoketone, upon catalysis by Ag₂O or light, loses N₂ gas to form a highly reactive carbene. This carbene undergoes a 1,2-rearrangement where the alkyl group migrates to the carbene carbon, forming a ketene intermediate.[12] This ketene is then immediately trapped by a nucleophile present in the reaction mixture (e.g., water) to form the one-carbon-extended carboxylic acid.[10] The stereochemistry of the migrating group is retained during the rearrangement.[12]

Diagram 2: The Arndt-Eistert Homologation Pathway

Caption: Key transformations in the Arndt-Eistert synthesis.

Experimental Protocol: General Procedure for Arndt-Eistert Synthesis

-

Acid Chloride Formation: Reflux the starting arylacetic acid with thionyl chloride (SOCl₂) for 1-2 hours. Remove the excess SOCl₂ by distillation under reduced pressure to obtain the crude acid chloride.[13]

-

Diazoketone Synthesis: Dissolve the crude acid chloride in an anhydrous, inert solvent like diethyl ether. Cool the solution to 0°C in an ice bath. Cautiously add an ethereal solution of diazomethane (Note: Diazomethane is toxic and explosive) until the yellow color persists. Stir at 0°C for 1 hour.[12][13]

-

Wolff Rearrangement: In a separate flask, prepare a suspension of silver(I) oxide (Ag₂O) in water or an alcohol (if an ester is desired).[10] Slowly add the filtered diazoketone solution to the silver oxide suspension at room temperature or with gentle heating (e.g., 50-60°C). Vigorous evolution of N₂ gas will be observed.

-

Isolation: After the gas evolution ceases, continue stirring for another hour. Filter the reaction mixture to remove the silver catalyst. Acidify the aqueous filtrate to precipitate the carboxylic acid product. Extract the product with an organic solvent, dry, and purify.

Friedel-Crafts Acylation and Subsequent Reduction

This two-step sequence is one of the most industrially significant routes for producing 2-arylpropanoic acids.[15] It begins with a Friedel-Crafts acylation of an aromatic substrate (e.g., isobutylbenzene for ibuprofen synthesis) with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[16] The resulting aryl ketone is then subjected to various transformations to build the propanoic acid side chain.

Causality of the Experimental Design: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[17] The Lewis acid (commonly AlCl₃) coordinates to the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. A key advantage over Friedel-Crafts alkylation is that the resulting ketone is deactivated, preventing over-acylation.[15] The subsequent steps are designed to convert the ketone into the desired carboxylic acid.

Diagram 3: Friedel-Crafts Acylation Route to 2-Arylpropanoic Acids

Caption: Comparison of the classic Boots and greener BHC ibuprofen syntheses.

Case Study 2: Naproxen

Naproxen, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is another major NSAID. Unlike ibuprofen, which is sold as a racemate, only the (S)-enantiomer of naproxen is active. [18]Its industrial synthesis therefore requires either a chiral resolution or an asymmetric synthesis. The original Syntex synthesis involves the Friedel-Crafts acylation of 2-methoxynaphthalene. [2]More advanced methods, including asymmetric hydrogenations and rhodium-catalyzed hydroformylations, have been developed to produce the (S)-enantiomer directly with high enantiomeric excess. [18]

Case Study 3: Fenoprofen

Fenoprofen, (RS)-2-(3-phenoxyphenyl)propanoic acid, is used to treat arthritis. [19]One synthetic route starts from 3-hydroxyacetophenone. This is first etherified with bromobenzene. The ketone is then reduced to an alcohol, which is subsequently converted to a bromide. Nucleophilic substitution with sodium cyanide yields the nitrile, which is finally hydrolyzed to give fenoprofen. [19]This multi-step process highlights how different core reactions can be combined to build up molecular complexity.

Part 3: Comparative Summary of Synthetic Methodologies

The selection of a synthetic route is a multi-factorial decision. The following table provides a high-level comparison of the primary methods discussed.

| Methodology | Typical Starting Materials | Key Reagents/Conditions | Core Transformation | Advantages | Disadvantages |

| Malonic Ester Synthesis | Diethyl malonate, Benzyl halide | NaOEt, H₃O⁺, Heat | Enolate alkylation, decarboxylation | Versatile, reliable, good for various substitutions. [5][9] | Multiple steps, moderate atom economy. [5] |

| Arndt-Eistert Synthesis | Arylacetic acid | SOCl₂, Diazomethane, Ag₂O | Wolff rearrangement of a diazoketone | Specific for one-carbon homologation, retains stereochemistry. [10][12] | Use of toxic and explosive diazomethane. [12][13] |

| Friedel-Crafts Acylation | Arene, Acyl chloride/anhydride | AlCl₃ or HF (Lewis Acid) | Electrophilic aromatic substitution | Highly efficient for aryl ketones, industrially scalable, avoids polyalkylation. [15] | Requires subsequent steps to form the acid; catalyst can be corrosive. [16] |

| Catalytic Hydrogenation | Cinnamic acid derivative | H₂, Pd/C or Pt catalyst | Alkene reduction | Clean, high-yielding, simple work-up. | Limited to substrates with a pre-existing C=C bond; not suitable for α-substituted acids. |

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a mature field that has profoundly impacted medicine through the development of NSAIDs. The classical methods of malonic ester and Arndt-Eistert synthesis provide fundamental tools for laboratory-scale work, while the Friedel-Crafts acylation pathway remains an industrial workhorse.

Looking forward, the field is increasingly driven by the principles of green chemistry and process efficiency. The evolution of the ibuprofen synthesis from the Boots to the BHC process is a testament to this trend. [1]Modern advancements such as continuous-flow synthesis and novel catalytic systems, including enzymatic resolutions and asymmetric catalysis, are further refining these processes. [18][20]For drug development professionals, leveraging these advanced synthetic strategies will be key to creating more effective, safer, and more sustainably produced therapeutics based on the enduring this compound scaffold.

References

-

Chen, J. R., & Hu, X. Y. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(7), 1983. [Link]

-

Synaptic - Central College. (2019). Ibuprofen Synthesis. [Link]

-

Zovko, M., Barbarić, M., Zorc, B., Hafner, A., & Filipović-Grčić, J. (2005). Synthesis of fenoprofen and gemfibrozil styrene-maleic acid copolymer conjugates. Acta pharmaceutica (Zagreb, Croatia), 55(2), 169–176. [Link]

-

Chemistry Steps. Synthesis of Ibuprofen. [Link]

-

Medicilon. (2023). Aim at chemical synthesis through Ibuprofen. [Link]

-

Zovko, M., et al. (2005). Synthesis of fenoprofen and gemfibrozil styrene-maleic acid copolymer conjugates. Acta Pharmaceutica. [Link]

-

Wikipedia. Ibuprofen. [Link]

-

Slideshare. (2015). Green Chemistry Synthesis of Naproxen. [Link]

-

Wikipedia. Naproxen. [Link]

-

Slideshare. Synthesis of Naproxen, Ketoprofen, Ketorolac, Diclofenac and Ibuprofen. [Link]

-

ResearchGate. Classical synthesis of (S)-naproxen. [Link]

-

Gpatindia. (2020). FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. [Link]

-

Morrone, R., Nicolosi, G., Patti, A., & Pedotti, S. (2002). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. Tetrahedron: Asymmetry, 13(15), 1641-1644. [Link]

-

ElectronicsAndBooks. Synthesis of optically pure (S)-2-acetylthio-3-benzenepropanoic acid via enzymatic resolution. [Link]

-

Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

-

Technology Networks. (2012). Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs. [Link]

-

Rao, S. V., et al. (2021). A GREEN, LARGE SCALE SYNTHESIS OF FENOPROFEN CALCIUM DIHYDRATE WITH SIMPLE CALCIUM (II) CARBONATE AND WATER. RASAYAN Journal of Chemistry. [Link]

-

Votruba, I., et al. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. Malonic ester synthesis. [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

-

ResearchGate. Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual mechanism drugs. [Link]

-

Chemistry LibreTexts. (2023). Arndt-Eister reaction. [Link]

-

The Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

-

Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

-

ResearchGate. (PDF) Catalytic Hydrogenation of Benzoic Acid. [Link]

-

Chemistry LibreTexts. (2014). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. [Link]

-

Chem-Station. (2014). Arndt-Eistert Synthesis. [Link]

-

Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). [Link]

-

Grokipedia. Arndt–Eistert reaction. [Link]

-

PubChem. This compound, 4-hydroxy-, methyl ester. [Link]

-

Wikipedia. Arndt–Eistert reaction. [Link]

-

National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

PubChem. This compound, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-,ethyl ester. [Link]

-

NIST WebBook. This compound, methyl ester. [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

-

Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

-

CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

-

YouTube. (2018). Catalytic hydrogenation. [Link]

-

YouTube. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

Sources

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. Naproxen - Wikipedia [en.wikipedia.org]

- 3. medicilon.com [medicilon.com]

- 4. Green Chemistry Synthesis of Naproxen | PPTX [slideshare.net]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 9. Malonic Ester Synthesis [organic-chemistry.org]

- 10. Arndt-Eistert Synthesis [organic-chemistry.org]

- 11. grokipedia.com [grokipedia.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 14. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Friedel-Crafts Acylation [organic-chemistry.org]

- 16. chemistryjournals.net [chemistryjournals.net]

- 17. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 19. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 20. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Benzenepropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenepropanoic acid, also known as hydrocinnamic acid, is a carboxylic acid that serves as a fundamental structural motif in a variety of pharmacologically active compounds and natural products. A thorough understanding of its solid-state properties, including crystal structure and polymorphism, is paramount for drug development, formulation, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the crystal structure of this compound and explores the concept of polymorphism, drawing on data from related derivatives to illuminate the factors governing crystal packing and solid-form diversity. While this compound itself has not been reported to exhibit polymorphism, this guide will delve into the methodologies for polymorph screening and characterization, offering valuable insights for researchers in the pharmaceutical sciences.

Introduction: The Significance of Solid-State Properties in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) has profound implications for its physicochemical properties, including solubility, dissolution rate, melting point, stability, and bioavailability.[1] Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a critical consideration in pharmaceutical development. Different polymorphs of the same API are considered distinct chemical entities by regulatory bodies and can exhibit significantly different therapeutic efficacy and safety profiles.

This compound (Figure 1), a simple phenylpropanoid, provides an excellent model system for understanding the fundamentals of crystal engineering and the factors that dictate solid-state architecture. Its derivatives are ubiquitous in medicinal chemistry, making a foundational understanding of its crystalline behavior essential.

Figure 1: Chemical Structure of this compound.

Figure 1: Chemical Structure of this compound.

This guide will first detail the known crystal structure of this compound, followed by a discussion on polymorphism, including the experimental techniques used for its screening and characterization.

The Crystal Structure of this compound

The definitive crystal structure of this compound has been determined by single-crystal X-ray diffraction and the crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 877003.[2] The corresponding study was published in the journal Crystal Growth & Design. While the full crystallographic information file (CIF) is accessible through the CCDC, this guide summarizes the key structural features.

Molecular Conformation and Intermolecular Interactions

In the solid state, the conformation of the this compound molecule is a crucial determinant of its crystal packing. A study on 3,5-bistrifluoromethylhydrocinnamic acid revealed that the propanoic acid side chain can adopt different conformations, with the trans conformation being common in many 3-phenylpropanoic acid structures.[3]

The primary intermolecular interaction governing the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two neighboring molecules form a robust centrosymmetric R22(8) hydrogen bond motif.[3] This strong interaction is a dominant feature in the crystal packing of this compound and its derivatives.

Beyond the primary hydrogen bonding, weaker interactions such as C-H···O and π···π stacking interactions also play a significant role in stabilizing the crystal lattice.[3] The phenyl rings of adjacent molecules can engage in offset stacking arrangements, contributing to the overall cohesive energy of the crystal.

Crystallographic Data

While the specific unit cell parameters and space group for this compound are detailed in the CCDC entry 877003, a general understanding of these parameters is crucial. The space group describes the symmetry of the crystal lattice, while the unit cell dimensions define the repeating unit of the crystal structure. For many organic molecules, including derivatives of cinnamic acid, monoclinic space groups are common.[3]

Table 1: Key Crystallographic Information for this compound

| Parameter | Value | Reference |

| CCDC Deposition Number | 877003 | [2] |

| Associated Publication | Crystal Growth & Design, 2012 , 12 (1), pp 339–347 | [2] |

| Dominant Intermolecular Interaction | Carboxylic acid hydrogen-bonded dimers (R22(8) motif) | [3] |

| Secondary Interactions | C-H···O bonds, π···π stacking | [3] |

Polymorphism: The Quest for Solid-Form Diversity

As of the writing of this guide, there are no published reports of polymorphism for the parent compound, this compound. This suggests that under typical crystallization conditions, it preferentially forms a single, thermodynamically stable crystalline phase. However, the absence of reported polymorphs does not definitively rule out their existence under a broader range of experimental conditions.

The study of substituted this compound and cinnamic acid derivatives provides valuable insights into how subtle molecular changes can lead to the formation of multiple polymorphic forms. For instance, the introduction of substituents can alter intermolecular interactions, molecular conformation, and overall packing efficiency, thereby making different crystal packing arrangements energetically accessible.[3]

Methodologies for Polymorph Screening

A comprehensive polymorph screen is a critical step in the solid-state characterization of any API. The goal is to induce crystallization under a wide variety of conditions to access both thermodynamically and kinetically favored forms.

Experimental Protocol: General Polymorph Screening

-

Solvent Crystallization:

-

Dissolve the compound in a diverse range of solvents (varying in polarity, hydrogen bonding capability, etc.) to achieve saturation.

-

Induce crystallization through various methods:

-

Slow Evaporation: Allow the solvent to evaporate slowly at different temperatures.

-

Cooling Crystallization: Slowly cool a saturated solution to induce precipitation.

-

Anti-solvent Addition: Add a solvent in which the compound is insoluble to a solution of the compound.

-

-

-

Solid-State Methods:

-

Grinding: Subject the crystalline material to mechanical stress to potentially induce a phase transformation.

-

Sublimation: Heat the solid under vacuum to induce sublimation, followed by condensation to form crystals.

-

Melt Quenching: Melt the solid and then rapidly cool it to form an amorphous phase, which can then be crystallized under various conditions.

-

-

High-Throughput Screening: Utilize automated systems to perform a large number of crystallization experiments in parallel on a small scale.

The following diagram illustrates a typical workflow for a comprehensive polymorph screen.

Characterization of Polymorphic Forms

Once different solid forms are obtained, a suite of analytical techniques is employed to characterize them and determine their relationship to one another.

-

Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will have a unique diffraction pattern, which serves as its "fingerprint."

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, transition temperatures, and the thermodynamic relationship between polymorphs (i.e., enantiotropic or monotropic).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify solvates and hydrates by detecting weight loss upon heating.

-

Spectroscopy (Raman and Infrared): Vibrational spectroscopy can differentiate between polymorphs as the different crystal packing and molecular conformations will result in distinct vibrational modes.

-

Hot-Stage Microscopy: This technique allows for the visual observation of thermal events, such as melting and solid-solid phase transitions, as a function of temperature.

Factors Influencing Crystal Packing and Polymorphism

The propensity of a molecule to exhibit polymorphism is a delicate balance of intramolecular and intermolecular forces.

-

Molecular Flexibility: Molecules with a high degree of conformational flexibility are more likely to adopt different conformations in the solid state, leading to conformational polymorphism.

-

Intermolecular Interactions: The strength and directionality of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-stacking, are critical in determining the crystal packing. Competition between different types of interactions can lead to the formation of multiple polymorphs.

-

Kinetic vs. Thermodynamic Control: The conditions of crystallization can favor the formation of either a kinetically or thermodynamically stable form. Rapid crystallization often yields metastable polymorphs, while slower processes tend to produce the most stable form.

The following diagram illustrates the relationship between the amorphous state, metastable polymorphs, and the stable polymorph.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the crystal structure of this compound and the broader context of polymorphism in the solid-state sciences. While this compound itself appears to favor a single crystalline form, the principles and methodologies discussed herein are universally applicable to the study of any crystalline material.

For researchers in drug development, a proactive and thorough investigation of the solid-state landscape of any API is not merely a regulatory requirement but a fundamental scientific necessity. Understanding the crystal structure and polymorphic behavior of a molecule is key to controlling its properties and ensuring the development of safe, stable, and effective pharmaceutical products. Future research in this area will likely focus on computational methods for predicting crystal structures and polymorphism, as well as the development of novel crystallization techniques to access new and elusive solid forms.

References

-

PubChem. This compound. [Link]

- S. L. Morissette, O. Almarsson, M. L. Peterson, J. F. Remenar, M. J. Read, A. V. Lemmo, S. Ellis, M. J. Cima, C. R. Gardner, Adv. Drug Deliv. Rev., 2004, 56, 275-300.

-

M. S. El-khateeb, M. K. Cyranski, M. A. Dobrowolski, Crystals, 2024 , 14, 328. [Link]

- I. M. S. R. Tothadi, S. S. K. Kumar, A. Nangia, Cryst. Growth Des., 2012, 12, 1, 339–347.

- F. H. Allen, W. D. S. Motherwell, P. R. Raithby, G. P. Shields, R. Taylor, New J. Chem., 1999, 23, 25-34.

Sources

A Technical Guide to the Natural Occurrence and Biosynthesis of Benzenepropanoic Acid

Abstract

Benzenepropanoic acid, also known as 3-phenylpropanoic acid or hydrocinnamic acid, is a phenylpropanoid with significant relevance across biology and commerce. It functions as a plant metabolite, a microbial signaling molecule, and a key precursor in the synthesis of pharmaceuticals and fragrances.[1][2] This technical guide provides an in-depth exploration of the natural distribution of this compound and delineates the core biosynthetic pathways responsible for its production in plants and microorganisms. Furthermore, this document furnishes researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for the extraction, quantification, and study of this versatile molecule, underpinned by authoritative references and visual aids to facilitate comprehension and application.

Natural Occurrence of this compound

This compound is a naturally occurring compound found across various biological kingdoms, from microorganisms to plants and animals.[1][3] Its presence is often linked to the metabolism of aromatic amino acids and dietary polyphenols.

In Plants

In the plant kingdom, this compound and its hydroxylated derivatives are key intermediates in the phenylpropanoid pathway.[4] This pathway is central to the synthesis of a vast array of secondary metabolites, including lignin, flavonoids, and stilbenes.[4][5] These compounds are critical for plant defense against pathogens and UV radiation, structural support, and pollinator attraction.[6][7] this compound has been identified in various plant species, including Cistus creticus and plants of the Hoya genus.[1] While often present as an intermediate, it can also accumulate in certain tissues. It is considered a C6-C3 phenylpropanoid unit derived from phenylalanine.[8] Its presence has been noted in numerous foods and beverages, such as beer, tomatoes, winter savory, and cranberries, contributing to their flavor and aroma profiles.[3]

In Microorganisms

Microorganisms, particularly bacteria, are significant producers and metabolizers of this compound. Strains of Escherichia coli are known to both produce and catabolize it.[1][9] Certain endophytic and soil bacteria, such as Arthrobacter humicola and Streptomyces species, produce the acid, where it can exhibit antimicrobial and phytotoxic activities.[10] In the context of the human gut microbiome, this compound is a notable metabolite. Gut microbes metabolize dietary flavan-3-ols and other phenolic compounds into simpler phenolic acids, including 3-(3-hydroxyphenyl)propionic acid, a derivative of this compound.[11]

In Animals

In animals, this compound is primarily considered a metabolite. It can be a product of the host's metabolism or, more significantly, a result of the metabolic activities of the gut microflora on dietary precursors.[1] For example, the metabolism of certain compounds in forages by rumen microbes in livestock can lead to the formation of related propanoic acid derivatives.[12] Its presence in blood, urine, and feces serves as a biomarker for the consumption of polyphenol-rich foods.[3]

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, which begins with the aromatic amino acid L-phenylalanine.[4]

The Core Phenylpropanoid Pathway in Plants

The canonical pathway in plants involves a series of enzymatic steps to convert L-phenylalanine into various phenylpropanoids. This compound is formed via the reduction of cinnamic acid.

-

Deamination of Phenylalanine: The pathway initiates with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4][5][13] This is a committed step, directing carbon flow from primary metabolism into the vast network of phenylpropanoid secondary metabolism.[13][14]

-

Hydroxylation (Optional Branch): trans-Cinnamic acid can be hydroxylated by Cinnamate-4-Hydroxylase (C4H) to form p-coumaric acid, a precursor to a wide range of other phenylpropanoids like flavonoids and lignin.[5][6][13]

-

Reduction to this compound: The direct precursor to this compound is trans-cinnamic acid. The conversion involves the reduction of the α,β-unsaturated double bond of the propene tail. This reduction is catalyzed by a Cinnamate Reductase or a similar enoate reductase enzyme. While much of the pathway focuses on downstream products, this reductive step yields this compound (hydrocinnamic acid). In some yeasts, this reduction has also been observed.[15]

The following diagram illustrates the initial steps of the phenylpropanoid pathway leading to this compound.

Caption: Core biosynthesis pathway from L-phenylalanine.

Microbial Biosynthesis

Microorganisms can synthesize this compound through pathways similar to those in plants, often as part of engineered metabolic routes for producing valuable chemicals.[16] For example, E. coli has been metabolically engineered to produce 3-phenylpropionic acid (3-PPA) by introducing genes for tyrosine ammonia lyase and an enoate reductase.[16] These engineered strains can convert intermediates from the shikimate pathway, such as phenylalanine, into cinnamic acid and subsequently reduce it to this compound.[16][17] The catabolism of this compound in microbes like E. coli has also been studied, revealing branched pathways that break down the aromatic ring.[9]

Quantitative Data Summary

The concentration of this compound and its derivatives can vary significantly depending on the source and metabolic state. In humans, its concentration in biological fluids is a direct reflection of dietary intake of polyphenols. The following table summarizes representative data on the production of phenylpropanoic acids in engineered microbial systems.

| Compound | Host Organism | Titer (mg/L) | Source |

| 3-Phenylpropionic Acid (3-PPA) | Escherichia coli | 218.16 | [16] |

| p-Coumaric Acid | Escherichia coli | 974 | [17] |

| Caffeic Acid | Escherichia coli | 150 | [17] |

| Ferulic Acid | Escherichia coli | 196 | [17] |

Experimental Protocols

Protocol for Extraction of this compound from Plant Material

Objective: To extract free and esterified phenolic acids, including this compound, from a plant matrix for subsequent analysis.

Expertise & Experience Note: This protocol employs a sequential extraction to separate different forms of phenolic acids. The initial methanol/ethanol extraction isolates free phenolics, while subsequent alkaline hydrolysis is a critical step to release ester-bound acids from cell wall polymers.[18]

Methodology:

-

Sample Preparation:

-

Lyophilize (freeze-dry) fresh plant material to preserve chemical integrity.

-

Grind the dried tissue into a fine powder using a mortar and pestle with liquid nitrogen or a cryogenic mill. Store the powder at -80°C until extraction.

-

-

Extraction of Free Phenolic Acids:

-

Weigh approximately 1 gram of powdered plant material into a centrifuge tube.

-

Add 20 mL of 80% aqueous methanol.

-

Vortex thoroughly and incubate in a sonicator bath for 30 minutes at room temperature.

-

Centrifuge at 4,000 x g for 15 minutes. Decant the supernatant into a clean flask.

-

Repeat the extraction on the pellet two more times. Pool all supernatants.

-

-

Solvent Evaporation:

-

Evaporate the methanol from the pooled supernatant using a rotary evaporator at <40°C.

-

-

Acidification and Liquid-Liquid Extraction:

-

Adjust the pH of the remaining aqueous solution to 2.0 using 6 M HCl.

-

Transfer the acidified solution to a separatory funnel.

-

Extract the free phenolic acids by partitioning three times with an equal volume of diethyl ether.[18]

-

Pool the diethyl ether fractions, dry over anhydrous sodium sulfate, and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of methanol for analysis (e.g., by HPLC or GC-MS).

-

-

Extraction of Esterified Phenolic Acids (from residue):

-

Take the plant residue from step 2.

-

Add 20 mL of 2 M NaOH and incubate for 4 hours at room temperature with shaking under a nitrogen atmosphere to prevent oxidation.[18]

-

Acidify the hydrolysate to pH 2.0 with 6 M HCl.

-

Perform liquid-liquid extraction with diethyl ether as described in step 4.

-

Process the ether fraction as described above to yield the ester-bound phenolic acid fraction.

-

Protocol for Quantification by UHPLC-MS/MS

Objective: To achieve sensitive and selective quantification of this compound in a complex biological extract.

Trustworthiness Note: This method uses Ultra-High-Performance Liquid Chromatography (UHPLC) for superior separation coupled with a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, ensuring accurate quantification even in complex matrices.[19]

Methodology:

-

Instrumentation:

-

A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[19]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-10.1 min (95-5% B), 10.1-12 min (5% B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: Precursor ion (Q1) m/z 149.1 -> Product ion (Q3) m/z 105.1. (Note: These values should be optimized on the specific instrument).

-

Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy to maximize the signal for the specific transition.

-

-

Quantification:

-

Prepare a calibration curve using certified standards of this compound at concentrations ranging from ng/mL to µg/mL.

-

Spike samples with a stable isotope-labeled internal standard (e.g., D5-benzenepropanoic acid) prior to extraction to correct for matrix effects and extraction losses.

-

Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the generated calibration curve.

-

The workflow for sample analysis is visualized below.

Caption: Experimental workflow for quantification.

References

- 1. This compound | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Phenylpropionic acid | 501-52-0 [chemicalbook.com]

- 3. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 5. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]

- 8. Hydroxycinnamic Acids → Area → Sustainability [product.sustainability-directory.com]

- 9. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. hmdb.ca [hmdb.ca]

- 12. Toxicity and metabolism of the conjugates of 3-nitropropanol and 3-nitropropionic acid in forages poisonous to livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Artificial biosynthesis of phenylpropanoic acids in a tyrosine overproducing Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]

- 19. benchchem.com [benchchem.com]

The Emergence of Benzenepropanoic Acid Derivatives as Novel Antimicrobial Agents: A Technical Guide for Drug Discovery

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This technical guide delves into the promising antimicrobial activity of benzenepropanoic acid derivatives, a class of compounds traditionally recognized for their anti-inflammatory properties. We provide an in-depth analysis of their synthesis, mechanisms of action, and structure-activity relationships. Furthermore, this guide offers detailed, field-proven protocols for the evaluation of their antimicrobial efficacy and cytotoxicity, equipping researchers and drug development professionals with the essential knowledge to advance in this burgeoning field of study.

Introduction: Repurposing a Familiar Scaffold

This compound derivatives, the core structure of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, have recently garnered significant attention for their potential as antimicrobial agents.[1][2] The initial discovery of their antimicrobial properties has opened a new avenue for drug repurposing and the development of novel therapeutics to combat multidrug-resistant pathogens. This guide serves as a comprehensive resource for researchers, providing both the theoretical framework and practical methodologies to explore this promising class of compounds.

The primary advantage of exploring these derivatives lies in their well-established safety profiles and synthetic accessibility. By modifying the carboxylic acid moiety of the parent NSAID, researchers have successfully generated a diverse library of esters, amides, and heterocyclic derivatives with potent antibacterial and antifungal activities.[3][4] This strategic modification often mitigates the gastrointestinal side effects associated with the parent drugs while enhancing their antimicrobial potency.

Synthesis of this compound Derivatives: A Modular Approach

The synthesis of antimicrobial this compound derivatives typically involves the modification of the carboxylic acid group of a commercially available parent compound, such as ibuprofen or naproxen. A common and efficient strategy is the conversion of the carboxylic acid to a more reactive acyl chloride, which can then be readily reacted with a variety of nucleophiles to generate a diverse range of derivatives.

A general synthetic scheme is presented below:

Caption: General synthetic workflow for this compound derivatives.

This modular approach allows for the systematic exploration of the chemical space and the generation of compound libraries for structure-activity relationship (SAR) studies.

Unraveling the Antimicrobial Mechanism of Action

While the precise mechanisms are still under active investigation, current evidence suggests that this compound derivatives exert their antimicrobial effects through a multi-pronged attack on microbial cells.[5][6] Unlike traditional antibiotics that often have a single target, these derivatives appear to disrupt multiple cellular processes, potentially reducing the likelihood of resistance development.

The proposed mechanisms of action include:

-

Disruption of the Cytoplasmic Membrane: A primary mode of action is believed to be the compromising of the bacterial cell membrane's integrity.[5][6] This disruption leads to the leakage of intracellular components, such as potassium ions, and ultimately cell death.[5] The lipophilic nature of these compounds facilitates their insertion into the lipid bilayer, altering its fluidity and permeability.[7]

-

Inhibition of DNA Synthesis: Several studies have indicated that these derivatives can interfere with bacterial DNA replication.[5][8] The proposed mechanism involves the inhibition of key enzymes involved in DNA synthesis, preventing the proliferation of the microbial cells.

-

Inhibition of Bacterial Enzymes: While the parent NSAIDs are known inhibitors of cyclooxygenase (COX) enzymes in mammals, their derivatives may target different enzymes within microbial cells.[2] Further research is needed to identify the specific bacterial enzymatic targets.

The following diagram illustrates the potential microbial cellular targets:

Caption: Putative mechanisms of antimicrobial action.

Structure-Activity Relationship (SAR): Designing Potent Antimicrobial Agents

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent antimicrobial activity. The following key SAR observations have been made:

-

The Carboxylic Acid Moiety: Conversion of the carboxylic acid to amides, esters, or hydrazides is crucial for enhancing antimicrobial activity.[3] Amide derivatives, in particular, have shown stronger inhibitory effects compared to their ester counterparts.[3]

-

The Amide/Ester Substituent: The nature of the substituent on the amide or ester group significantly influences potency and spectrum of activity. Aromatic and heterocyclic moieties often lead to increased activity.

-

The this compound Core: The core structure of the parent NSAID (e.g., ibuprofen, naproxen) also plays a role in determining the antimicrobial profile. For instance, some studies suggest that naproxen derivatives exhibit good activity against Gram-positive bacteria.[9][10]

A quantitative structure-activity relationship (QSAR) model can be a valuable tool in predicting the antimicrobial activity of novel derivatives and guiding the design of more potent compounds.[11][12]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the key experiments required to evaluate the antimicrobial and cytotoxic properties of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15]

Protocol:

-

Preparation of Bacterial Inoculum:

-

Aseptically select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.

-

Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]

-

Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[17]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a sterile 96-well microtiter plate.[13] The concentration range should be selected based on the expected potency of the compound.

-

-

Inoculation and Incubation:

-

Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

-

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[17][18][19]

Protocol:

-

Cell Seeding:

-

Seed a suitable eukaryotic cell line (e.g., HeLa, HEK293) into a 96-well plate at an appropriate density.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[17]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[20]

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Measurement:

-

Carefully remove the MTT-containing medium.

-

Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

-

Measure the absorbance at a wavelength of 540-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-